2-(5-bromo-3-pyrrolidin-1-ylsulfonyl-1H-indol-2-yl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-bromo-3-pyrrolidin-1-ylsulfonyl-1H-indol-2-yl)-1H-benzimidazole is a complex organic compound that features a benzimidazole core linked to an indole moiety, which is further substituted with a bromine atom and a pyrrolidinylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-3-pyrrolidin-1-ylsulfonyl-1H-indol-2-yl)-1H-benzimidazole typically involves multi-step organic reactions. One common approach starts with the preparation of the benzimidazole core, followed by the introduction of the indole moiety through a series of coupling reactions. The bromine atom is then introduced via halogenation, and the pyrrolidinylsulfonyl group is added through sulfonylation reactions. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility. Additionally, purification techniques such as crystallization, distillation, and chromatography are crucial to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(5-bromo-3-pyrrolidin-1-ylsulfonyl-1H-indol-2-yl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The bromine atom can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
2-(5-bromo-3-pyrrolidin-1-ylsulfonyl-1H-indol-2-yl)-1H-benzimidazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers investigate its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(5-bromo-3-pyrrolidin-1-ylsulfonyl-1H-indol-2-yl)-1H-benzimidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the context of its application, such as its role as an antimicrobial agent or a therapeutic drug.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-chloro-3-pyrrolidin-1-ylsulfonyl-1H-indol-2-yl)-1H-benzimidazole
- 2-(5-fluoro-3-pyrrolidin-1-ylsulfonyl-1H-indol-2-yl)-1H-benzimidazole
- 2-(5-iodo-3-pyrrolidin-1-ylsulfonyl-1H-indol-2-yl)-1H-benzimidazole
Uniqueness
Compared to its analogs, 2-(5-bromo-3-pyrrolidin-1-ylsulfonyl-1H-indol-2-yl)-1H-benzimidazole is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom’s size and electronegativity can affect the compound’s binding affinity to molecular targets and its overall stability.
Properties
CAS No. |
918142-38-8 |
---|---|
Molecular Formula |
C19H17BrN4O2S |
Molecular Weight |
445.3 g/mol |
IUPAC Name |
2-(5-bromo-3-pyrrolidin-1-ylsulfonyl-1H-indol-2-yl)-1H-benzimidazole |
InChI |
InChI=1S/C19H17BrN4O2S/c20-12-7-8-14-13(11-12)18(27(25,26)24-9-3-4-10-24)17(21-14)19-22-15-5-1-2-6-16(15)23-19/h1-2,5-8,11,21H,3-4,9-10H2,(H,22,23) |
InChI Key |
OIIBOFINAHMLKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Br)C4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.